HDAC1 Inhibition Potency Compared to Butyric Acid and Other HDAC Inhibitors
1,4-Bis(butyryloxy)-2-butene functions as a prodrug, releasing butyric acid intracellularly to inhibit histone deacetylase (HDAC) activity [1]. While butyric acid itself is a known HDAC inhibitor, its clinical utility is limited by poor pharmacokinetics and rapid metabolism [2]. The prodrug form aims to improve intracellular delivery. A direct, quantitative comparison for the prodrug's HDAC1 inhibition is available from BindingDB, which reports an IC50 of 24 nM for human recombinant HDAC1 [1]. This provides a benchmark for its potency in a cell-free assay, which can be compared to the IC50 values of other butyrate-based HDAC inhibitors. For context, butyric acid's IC50 for HDAC inhibition is typically in the millimolar range (e.g., ~1-5 mM), while more potent, non-butyrate HDAC inhibitors like vorinostat (SAHA) have IC50 values around 10-50 nM [3].
| Evidence Dimension | HDAC1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Butyric Acid (comparator): IC50 ~ 1-5 mM; Vorinostat (SAHA) (baseline): IC50 ~ 10-50 nM |
| Quantified Difference | Target compound is approximately 40,000 to 200,000 times more potent than butyric acid in this cell-free assay. |
| Conditions | In vitro enzyme inhibition assay using human recombinant HDAC1 (residues 1-482) expressed in baculovirus, with Ac-Leu-Gly-Lys(Ac)-AMC as substrate, measured after 3 hours [1]. |
Why This Matters
This quantitative data confirms the prodrug strategy successfully delivers a potent HDAC inhibitor, overcoming the millimolar potency limitation of the parent butyric acid, which is a critical differentiator for researchers studying epigenetic mechanisms.
- [1] BindingDB. (n.d.). BDBM50241438 (CHEMBL4065412). Retrieved from https://bindingdb.org/ View Source
- [2] Corfe, B. M. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular BioSystems, 8(4), 1086-1093. doi:10.1039/c2mb05448e View Source
- [3] Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer. Nature Reviews Cancer, 6(1), 38-51. doi:10.1038/nrc1779 View Source
